3-ethyl-N-(4-ethylphenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
Properties
IUPAC Name |
3-ethyl-N-(4-ethylphenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-3-17-10-12-20(13-11-17)28(16-18-7-5-8-19(24)15-18)31(29,30)21-9-6-14-27-22(4-2)25-26-23(21)27/h5-15H,3-4,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAUGMLUAZXBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-ethyl-N-(4-ethylphenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a novel compound within the class of triazolo-pyridine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimalarial properties and interactions with specific biological targets. The unique structural features of this compound, including its sulfonamide group and various substituents, contribute to its pharmacological profile.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 438.52 g/mol. The structure incorporates a triazole ring fused with a pyridine moiety and a sulfonamide group, which are critical for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C23H23FN4O2S |
| Molecular Weight | 438.52 g/mol |
| Structural Features | Triazole ring, pyridine moiety, sulfonamide group |
Antimalarial Activity
Research indicates that compounds similar to this compound exhibit significant antimalarial activity. A study involving a library of triazolo-pyridine sulfonamides found that certain derivatives demonstrated potent inhibitory effects against Plasmodium falciparum, the causative agent of malaria. The in vitro studies reported IC50 values as low as 2.24 μM for some related compounds, suggesting a strong potential for this class of compounds in antimalarial drug development .
The mechanism by which these compounds exert their antimalarial effects is primarily through the inhibition of falcipain-2 (FP-2), a cysteine protease crucial for the degradation of human hemoglobin in the malaria parasite. Inhibition of FP-2 leads to the death of the parasite during its trophozoite stage . This mechanism positions falcipain-2 as an important target for developing new antimalarial therapies.
Other Biological Activities
In addition to antimalarial properties, triazolo-pyridine derivatives have been studied for various other biological activities:
- Antimicrobial : Some derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa.
- Anti-inflammatory : Compounds in this class have also been evaluated for their anti-inflammatory properties.
- Cystic Fibrosis Treatment : Certain triazolopyridine sulfonamides are being explored for their potential in treating cystic fibrosis due to their ability to modulate ion transport mechanisms .
Case Studies and Research Findings
Several studies have detailed the synthesis and biological evaluation of triazolo-pyridine sulfonamides:
- Virtual Screening and Molecular Docking :
-
In Vitro Evaluations :
- In vitro assays demonstrated that specific modifications in the triazolo-pyridine scaffold significantly impacted the biological activity against malaria parasites.
- The structure–activity relationship (SAR) studies highlighted that substituents on the phenyl rings could influence binding affinity and selectivity towards biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs (Table 1) and their biological/physicochemical properties are discussed below:
Table 1: Key Structural Analogs and Their Properties
IC50 values against *Plasmodium falciparum (where available).
Key Structural and Functional Insights
Substituent Effects on Activity :
- Ethyl vs. Methyl Groups : The 3-ethyl group in the target compound likely enhances hydrophobic interactions with falcipain-2 compared to methyl analogs (e.g., 8c), which show reduced binding .
- Fluorine Positioning : The 3-fluorobenzyl group in the target compound may offer better electronic effects than 3,5-difluorophenyl (8a), as excessive fluorine can hinder π-π stacking .
Sulfonamide Position :
- The 8-sulfonamide position (vs. 6-sulfonamide in the lead compound from ) may alter steric accessibility to the enzyme’s active site, though direct comparative data are unavailable.
Synthetic Yields :
- The target compound’s synthesis would likely follow General Procedure D (as in ), but yields may vary due to the steric bulk of the 4-ethylphenyl group compared to smaller substituents (e.g., methoxy) .
Thermal Stability :
- Analogs like 8a (m.p. 160–162°C) and 8c (m.p. 168–169°C) suggest that ethyl/fluorine substituents could increase melting points, indicating higher crystallinity and stability .
Contradictions and Limitations
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?
The synthesis typically involves sequential alkylation of the sulfonamide precursor. For example, intermediates like [1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide derivatives are first prepared via cyclization of hydrazinopyridine with aldehydes under acidic conditions (e.g., acetic acid) . Subsequent N-alkylation with substituted benzyl chlorides (e.g., 3-fluorobenzyl chloride) is performed in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to achieve dual N-substitution . Yield optimization requires precise stoichiometric ratios (1:1.1 for sulfonamide:alkylating agent) and temperature control (80–100°C). Purification via silica chromatography or recrystallization improves purity (>95%) .
Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral signatures should researchers prioritize?
- ¹H/¹³C-NMR : Key signals include the sulfonamide NH (δ ~10.7 ppm, broad singlet), triazole protons (δ 8.8–9.5 ppm), and aromatic splitting patterns (e.g., fluorophenyl groups show coupling constants J = 8–12 Hz) .
- LC/MS : The molecular ion [M+H]+ should match the exact mass (e.g., m/z ~483 for C₂₄H₂₃F₁N₄O₂S). Fragmentation patterns (e.g., loss of –SO₂) confirm sulfonamide integrity .
- FTIR : Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹, and triazole C=N at ~1600 cm⁻¹ .
Q. What are the solubility and stability profiles of this compound under experimental storage conditions?
The compound is sparingly soluble in water but dissolves in DMSO or DMF. Stability tests indicate decomposition at >40°C; storage at –20°C in inert atmospheres (N₂) is recommended . Hydrolytic susceptibility at the sulfonamide group necessitates pH-controlled buffers (pH 6–8) for biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Substituent Variation : Compare analogues with modified ethyl/fluorophenyl groups (e.g., 3,5-difluorophenyl vs. 4-ethylphenyl) to assess steric/electronic impacts on target binding .
- Biological Assays : Use standardized in vitro models (e.g., Plasmodium falciparum 3D7 for antimalarial activity) with IC₅₀ calculations. Correlate logP (lipophilicity) with membrane permeability .
- Computational Modeling : Perform docking studies with target proteins (e.g., PfATP4 for antimalarials) to identify critical hydrogen bonds or π-π interactions .
Q. What strategies are effective for identifying biological targets or mechanisms of action?
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Transcriptomic Profiling : RNA-seq or CRISPR screens can reveal pathway dysregulation (e.g., oxidative stress response) .
- Metabolic Labeling : Use radiolabeled (³H/¹⁴C) derivatives to track cellular uptake and sublocalization .
Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?
- Pharmacokinetic Analysis : Measure plasma half-life, bioavailability, and metabolite formation (e.g., oxidative demethylation) to explain reduced in vivo activity .
- Tissue Distribution : Use LC-MS/MS to quantify compound levels in target tissues versus plasma .
- Species-Specific Metabolism : Test metabolites in hepatocyte models (human vs. rodent) to identify divergent degradation pathways .
Q. What advanced analytical methods resolve impurities or degradation products during quality control?
- HPLC-DAD/MS : Use C18 columns (e.g., Chromolith) with gradient elution (ACN/0.1% formic acid) to separate sulfonamide oxidation products .
- NMR Spectroscopy : ¹H-¹³C HSQC can distinguish regioisomers (e.g., triazole vs. pyridine substitution) .
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
